
4-(4-Iodophenyl)but-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Iodophenyl)but-3-en-2-ol is an organic compound with the molecular formula C10H11IO It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a butenol chain
Métodos De Preparación
The synthesis of 4-(4-Iodophenyl)but-3-en-2-ol can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. In this case, the reaction between 4-iodobenzaldehyde and a suitable ylide can yield the desired product. Another method involves the reduction of 4-(4-iodophenyl)but-3-en-2-one using reducing agents such as sodium borohydride (NaBH4) in the presence of cerium chloride (CeCl3) in methanol .
Análisis De Reacciones Químicas
4-(4-Iodophenyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(4-iodophenyl)but-3-en-2-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield 4-(4-iodophenyl)butan-2-ol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide (NaN3) can replace the iodine with an azide group.
Aplicaciones Científicas De Investigación
4-(4-Iodophenyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Iodophenyl)but-3-en-2-ol involves its interaction with molecular targets and pathways. The presence of the iodine atom allows the compound to participate in halogen bonding, which can influence its binding affinity and specificity towards certain biological targets. Additionally, the butenol chain can undergo various chemical transformations, enabling the compound to modulate different biochemical pathways.
Comparación Con Compuestos Similares
4-(4-Iodophenyl)but-3-en-2-ol can be compared with other similar compounds, such as:
4-(4-Bromophenyl)but-3-en-2-ol: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity and properties due to the difference in halogen size and electronegativity.
4-(4-Chlorophenyl)but-3-en-2-ol: Contains a chlorine atom, leading to variations in chemical behavior and applications.
4-(4-Fluorophenyl)but-3-en-2-ol: The presence of a fluorine atom imparts unique properties, such as increased stability and resistance to metabolic degradation.
Propiedades
Número CAS |
918540-66-6 |
|---|---|
Fórmula molecular |
C10H11IO |
Peso molecular |
274.10 g/mol |
Nombre IUPAC |
4-(4-iodophenyl)but-3-en-2-ol |
InChI |
InChI=1S/C10H11IO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-8,12H,1H3 |
Clave InChI |
KDMBLVFJUYSZRS-UHFFFAOYSA-N |
SMILES canónico |
CC(C=CC1=CC=C(C=C1)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12607469.png)

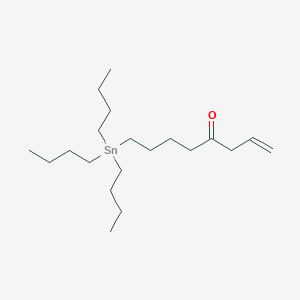

![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12607489.png)
![2-[2-(Methanesulfonyl)ethenyl]benzonitrile](/img/structure/B12607491.png)
![4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12607514.png)
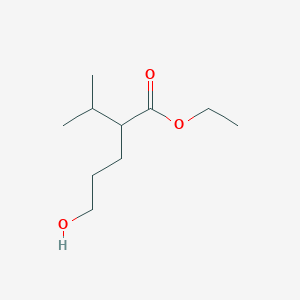
![Cyclohexanecarboxamide, N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-4,4-difluoro-1-hydroxy-](/img/structure/B12607520.png)
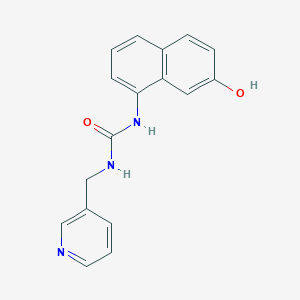
![{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12607525.png)
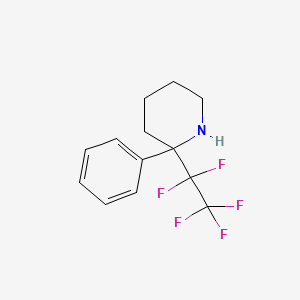
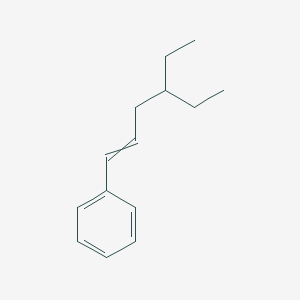
![N-Dodecyl-N'-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12607536.png)
